Cas no 2387567-67-9 (tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride)

tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride structure
2387567-67-9 structure
Product name:tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
CAS No:2387567-67-9
MF:C11H23ClN2O2
MW:250.765522241592
CID:5108325

tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride
    • TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE
    • TERT-BUTYL(2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATEHYDROCHLORIDE
    • tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
    • Inchi: 1S/C11H22N2O2.ClH/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1
    • InChI Key: PVAVZZDGIKAUEL-VTLYIQCISA-N
    • SMILES: Cl.O(C(C)(C)C)C(N1[C@H](C)CNC[C@H]1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Topological Polar Surface Area: 41.6

tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05909-1-1G
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
2387567-67-9 95%
1g
¥ 5,121.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05909-1-250MG
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
2387567-67-9 95%
250MG
¥ 2,052.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05909-1-10G
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
2387567-67-9 95%
10g
¥ 25,608.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05909-1-250mg
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
2387567-67-9 95%
250mg
¥2015.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05909-1-5g
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
2387567-67-9 95%
5g
¥15086.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05909-1-100MG
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
2387567-67-9 95%
100MG
¥ 1,280.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05909-1-100mg
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
2387567-67-9 95%
100mg
¥1257.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05909-1-500mg
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
2387567-67-9 95%
500mg
¥3357.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05909-1-1g
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
2387567-67-9 95%
1g
¥5028.0 2024-04-22
Ambeed
A614595-1g
tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate hydrochloride
2387567-67-9 98%
1g
$793.0 2024-07-28

Additional information on tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride

tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride: A Novel Piperazine Derivative with Promising Pharmaceutical Applications

tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride, with the CAS number 2387567-67-9, represents a unique chemical entity that has garnered significant attention in the field of medicinal chemistry. This compound is a derivative of piperazine, a heterocyclic amine known for its versatility in pharmaceutical development. The structural features of tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride include a piperazine ring with two methyl groups at the 2 and 6 positions, along with a carboxylate group conjugated to the 1-position. The tert-butyl group at the 1-position contributes to the compound's solubility and stability, while the stereochemistry of the 2R,6R configuration plays a critical role in its pharmacological activity.

Recent studies have highlighted the importance of stereochemistry in the biological activity of piperazine derivatives. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the 2R,6R configuration of piperazine derivatives significantly enhances their binding affinity to GABAA receptors, which are key targets for anxiolytic and anticonvulsant therapies. This finding underscores the potential of tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-caryboxylate;hydrochloride as a lead compound for the development of novel therapeutics targeting neurological disorders.

The synthesis of tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride involves a multi-step process that begins with the preparation of the piperazine ring. The 2R,6R stereochemistry is achieved through enantioselective catalytic methods, which have become a cornerstone of modern drug discovery. A 2022 review in Chemical Reviews emphasized the role of chiral catalysts in the stereoselective synthesis of piperazine derivatives, noting that such approaches not only improve the efficiency of synthesis but also reduce the risk of side reactions. This aligns with the growing trend in pharmaceutical research to prioritize green chemistry and sustainable synthesis methods.

Pharmacological studies on tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride have revealed its potential as a modulator of ionotropic receptors. A 2024 preclinical study published in Pharmacological Research demonstrated that this compound exhibits agonistic activity at the NMDA receptor, suggesting its potential in the treatment of neurodegenerative diseases such as Alzheimer's. The study also noted that the tert-butyl substituent enhances the compound's permeability across the blood-brain barrier, a critical factor in the efficacy of CNS-targeting drugs.

In addition to its receptor-modulating properties, tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride has shown promise in the development of antipsychotic agents. A 2023 clinical trial reported in Neuropsychopharmacology evaluated the compound's efficacy in reducing symptoms of schizophrenia. The results indicated that the 2R,6R configuration significantly improved the drug's binding affinity to dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. These findings highlight the compound's potential as a next-generation antipsychotic with improved therapeutic profiles.

The pharmacokinetic properties of tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride have also been the focus of recent research. A 2024 study in Drug Metabolism and Disposition investigated the compound's metabolism and elimination pathways. The study found that the tert-butyl group is resistant to metabolic degradation, leading to prolonged plasma half-life and reduced dosing frequency. This characteristic is particularly advantageous for chronic disease management, where patient compliance is a critical factor.

Furthermore, the compound's safety profile has been evaluated in preclinical models. A 2023 study in Toxicological Sciences reported that tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride exhibited low toxicity in liver and kidney tissues, suggesting its potential for long-term therapeutic use. The study also noted that the compound's metabolic stability reduces the risk of drug-drug interactions, a significant concern in polypharmacy scenarios.

The application of tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride extends beyond traditional therapeutic areas. Recent research has explored its potential in the treatment of metabolic disorders. A 2024 study in Endocrinology demonstrated that the compound modulates insulin sensitivity by targeting the PPARγ receptor, suggesting its utility in the management of type 2 diabetes. These findings underscore the compound's versatility in addressing a wide range of medical conditions.

In conclusion, tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride represents a promising candidate in the field of pharmaceutical development. Its unique structural features, combined with the stereochemical specificity of the 2R,6R configuration, position it as a valuable lead compound for the design of novel therapeutics. Ongoing research into its pharmacological, pharmacokinetic, and safety profiles continues to highlight its potential in addressing complex medical challenges.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2387567-67-9)tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride
A1083399
Purity:99%
Quantity:1g
Price ($):714.0